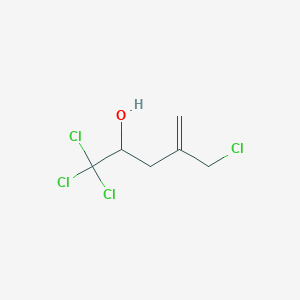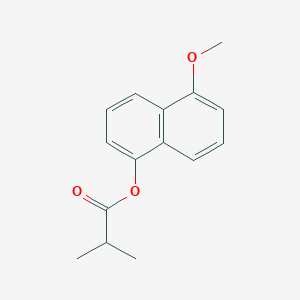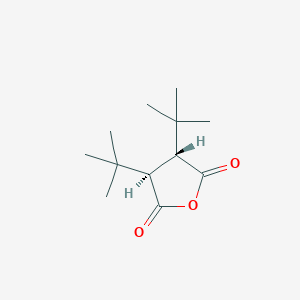
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxolane ring structure, which is substituted with two tert-butyl groups. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the oxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted diols with an appropriate dehydrating agent to form the oxolane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen functionalities, while reduction can produce diols.
Applications De Recherche Scientifique
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a model system for studying stereochemistry and its effects on biological activity.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mécanisme D'action
The mechanism by which (3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione exerts its effects involves its interaction with molecular targets through its chiral centers. The specific pathways depend on the context of its application. For instance, in biological systems, the compound may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-3,4-Di-tert-butyloxolane-2,5-dione: The enantiomer of the compound with opposite stereochemistry.
(3R,4R)-3,4-Di-methyl-oxolane-2,5-dione: A similar compound with methyl groups instead of tert-butyl groups.
(3R,4R)-3,4-Di-ethyl-oxolane-2,5-dione: Another analog with ethyl groups.
Uniqueness
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione is unique due to its specific stereochemistry and the presence of bulky tert-butyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular geometry and stereochemical outcomes.
Propriétés
Numéro CAS |
90265-27-3 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
(3R,4R)-3,4-ditert-butyloxolane-2,5-dione |
InChI |
InChI=1S/C12H20O3/c1-11(2,3)7-8(12(4,5)6)10(14)15-9(7)13/h7-8H,1-6H3/t7-,8-/m0/s1 |
Clé InChI |
DGRWWQKZRLUVIG-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1[C@@H](C(=O)OC1=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1C(C(=O)OC1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


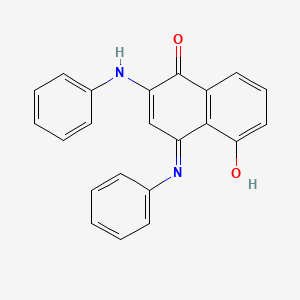

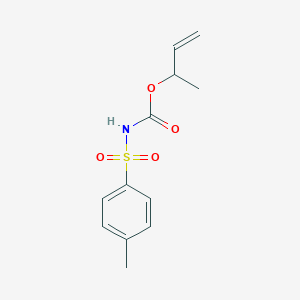
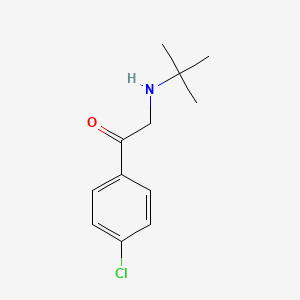
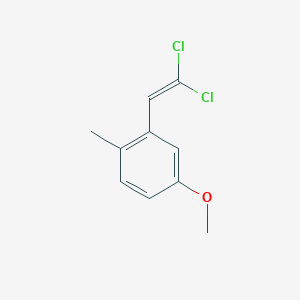

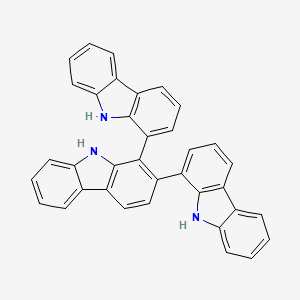
![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
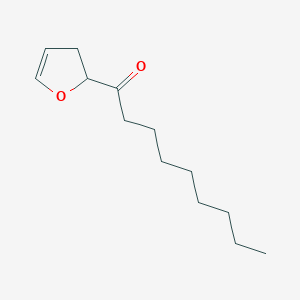
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
